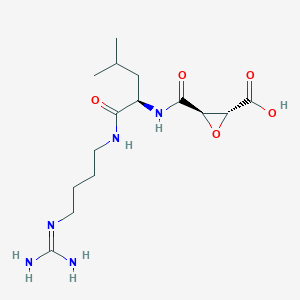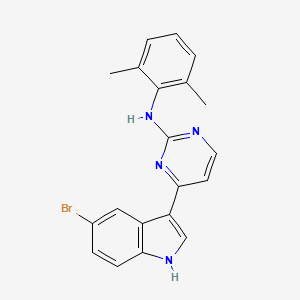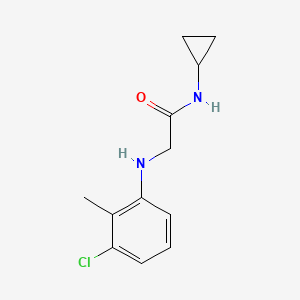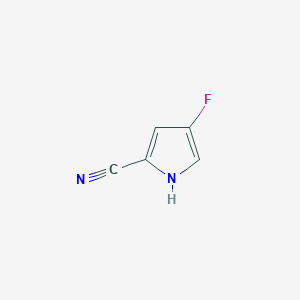
4-fluoro-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carbonitrile typically involves the fluorination of pyrrole derivatives. One common method is the direct fluorination of N-methylpyrrole using elemental fluorine in chloroform under controlled conditions . Another approach involves the use of xenon difluoride for the fluorination of pyrroles bearing electron-withdrawing substituents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production. The choice of method depends on factors like yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Addition: The cyano group at the 2-position can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products Formed:
Electrophilic Substitution: Products include halogenated and nitrated derivatives of this compound.
Nucleophilic Addition: Products include various substituted pyrroles with functional groups added at the cyano position.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-fluoro-1H-pyrrole-2-carbonitrile is not fully elucidated. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom and cyano group play crucial roles in modulating these interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2-Fluoropyrrole: Similar in structure but lacks the cyano group, resulting in different chemical properties.
3-Fluoropyrrole: Fluorine is positioned differently, affecting its reactivity and applications.
4-Chloro-1H-pyrrole-2-carbonitrile: Chlorine replaces fluorine, leading to variations in biological activity and chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carbonitrile is unique due to the combined presence of a fluorine atom and a cyano group on the pyrrole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H3FN2 |
|---|---|
Molekulargewicht |
110.09 g/mol |
IUPAC-Name |
4-fluoro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3FN2/c6-4-1-5(2-7)8-3-4/h1,3,8H |
InChI-Schlüssel |
XYGJTMPAWIJMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-7-fluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B14887570.png)
![6,7-Dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14887577.png)
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
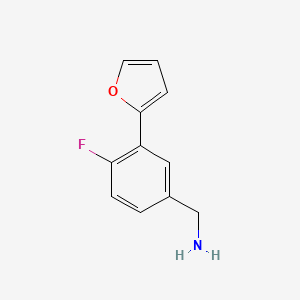
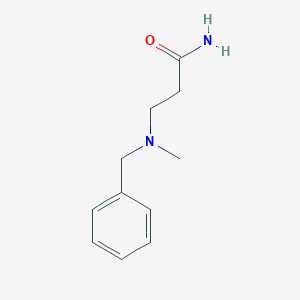
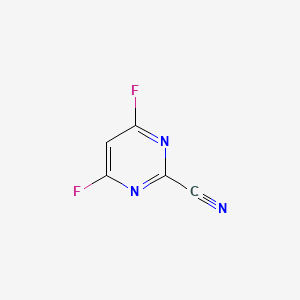
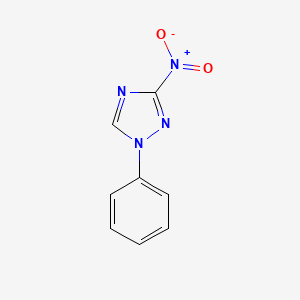
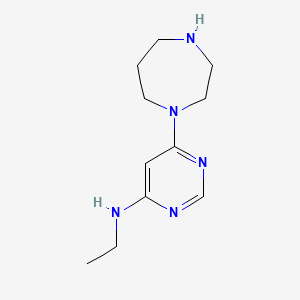
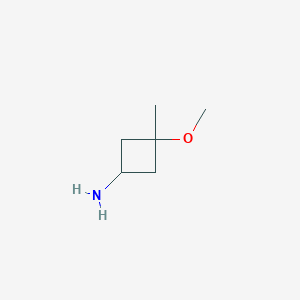
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
